4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile
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Overview
Description
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as bromoacetonitrile . These reactions are usually carried out under mild conditions and can yield the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that can be adapted for large-scale production, focusing on optimizing yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Explored for its antiviral, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile group.
Imidazo[1,2-B]pyridazine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-A]pyridin-3-yl-acetic acid: Contains an acetic acid group instead of a benzonitrile group.
Uniqueness
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of the imidazo[1,2-a]pyridine core with a benzonitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H9N3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-16-14-3-1-2-8-17(13)14/h1-8,10H |
InChI Key |
KMLHPZYUFMGBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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